Sunitinib is a small-molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor. On January 26, 2006, the agent was formally approved by the US FDA for the indications of treating renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST). For these purposes, sunitinib is generally available as an orally administered formulation. Sunitinib inhibits cellular signaling by targeting multiple RTKs. These include all platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R). Sunitinib also inhibits KIT (CD117), the RTK that drives the majority of GISTs. In addition, sunitinib inhibits other RTKs including RET, CSF-1R, and flt3.
Sunitinib is a Kinase Inhibitor. The mechanism of action of sunitinib is as a Protein Kinase Inhibitor.
Sunitinib is multi-specific tyrosine kinase receptor inhibitor that is used in the therapy of gastrointestinal stromal tumors and advanced renal cell carcinoma. Sunitinib therapy is associated with transient elevations in serum aminotransferase and bilirubin levels and rare instances of clinically apparent acute liver injury.
Sunitinib is a natural product found in Penicillium terrestre and Penicillium solitum with data available.
Sunitinib Malate is the orally bioavailable malate salt of an indolinone-based tyrosine kinase inhibitor with potential antineoplastic activity. Sunitinib blocks the tyrosine kinase activities of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor b (PDGFRb), and c-kit, thereby inhibiting angiogenesis and cell proliferation. This agent also inhibits the phosphorylation of Fms-related tyrosine kinase 3 (FLT3), another receptor tyrosine kinase expressed by some leukemic cells.
Sunitinib is an indolinone derivative and tyrosine kinase inhibitor with potential antineoplastic activity. Sunitinib blocks the tyrosine kinase activities of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor b (PDGFRb), and c-kit, thereby inhibiting angiogenesis and cell proliferation. This agent also inhibits the phosphorylation of Fms-related tyrosine kinase 3 (FLT3), another receptor tyrosine kinase expressed by some leukemic cells.
An indole and pyrrole derivative that inhibits VEGFR-2 and PDGFR BETA RECEPTOR TYROSINE KINASES. It is used as an antineoplastic agent for the treatment of GASTROINTESTINAL STROMAL TUMORS, and for treatment of advanced or metastatic RENAL CELL CARCINOMA.
See also: Sunitinib Malate (has salt form).
Sunitinib
CAS No.: 557795-19-4
Cat. No.: VC20750233
Molecular Formula: C22H27FN4O2
Molecular Weight: 398.5 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 557795-19-4 |
---|---|
Molecular Formula | C22H27FN4O2 |
Molecular Weight | 398.5 g/mol |
IUPAC Name | N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
Standard InChI | InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12- |
Standard InChI Key | WINHZLLDWRZWRT-ATVHPVEESA-N |
Isomeric SMILES | CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C |
SMILES | CCN(CC)CCNC(=O)C1C(=C(N=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C |
Canonical SMILES | CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C |
Appearance | Yellow solid powder |
Colorform | Orange solid |
Mechanism of Action
Sunitinib functions through a multi-targeted inhibitory approach against several key receptor tyrosine kinases (RTKs) that play crucial roles in tumor growth and angiogenesis . The compound's principal mechanism involves blocking the phosphorylation process of these receptors, thereby preventing downstream signaling that would otherwise promote cancer progression .
Target Receptor Profile
Sunitinib specifically inhibits multiple RTKs with varying potency, including:
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Vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3)
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Platelet-derived growth factor receptors (PDGFRα and PDGFRβ)
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Stem cell factor receptor (KIT)
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Fms-like tyrosine kinase-3 (FLT3)
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Colony stimulating factor receptor (CSF-1R)
By simultaneously targeting these multiple receptors, sunitinib affects both tumor cells directly and their microenvironment, particularly the tumor vasculature . The compound's ability to inhibit VEGFR and PDGFR leads to significant anti-angiogenic effects, restricting the formation of new blood vessels that would otherwise supply the tumor with nutrients and oxygen . This dual action on both tumor cells and tumor vasculature contributes to its clinical efficacy across different cancer types .
Pharmacokinetic Properties
Absorption and Distribution
Sunitinib demonstrates favorable pharmacokinetic properties that contribute to its clinical efficacy. The drug is well-absorbed orally, with food having no significant effect on its bioavailability . Following oral administration, sunitinib reaches peak plasma concentrations within 6-12 hours .
The compound has an extensive volume of distribution of approximately 2230 L, indicating significant tissue distribution beyond the vascular compartment . Animal studies suggest that sunitinib can cross the blood-brain barrier, which may have implications for treating cancers with central nervous system involvement . Plasma protein binding is high at approximately 95% for sunitinib and 90% for its primary active metabolite .
Metabolism and Elimination
The terminal half-life of sunitinib ranges from 40-60 hours, while its active metabolite SU12662 has an even longer half-life of 80-110 hours . These extended half-lives allow for flexible dosing schedules, though they also require consideration when managing potential toxicities .
Elimination occurs predominantly through fecal excretion (approximately 61%), with a smaller proportion (16%) eliminated through urine . The drug's clearance ranges from 34-62 L/h . Notably, no clinically significant differences in pharmacokinetics have been observed based on gender, age, or ethnicity .
Clinical Applications and Efficacy
Gastrointestinal Stromal Tumors
Sunitinib has demonstrated significant efficacy in the treatment of gastrointestinal stromal tumors (GISTs), particularly for patients who have developed resistance to or intolerance of imatinib therapy . A pivotal phase III clinical trial provided substantial evidence for its efficacy in this setting .
In a double-blind, placebo-controlled, multicenter, randomized phase III trial involving 312 patients with GIST showing disease progression or intolerance under imatinib therapy, sunitinib demonstrated markedly superior outcomes compared to placebo . Patients were randomized in a 2:1 ratio to receive either sunitinib (50 mg daily for 4 weeks, followed by 2 weeks off) or placebo .
The clinical results were compelling:
Notably, when patients from the placebo group crossed over to sunitinib therapy due to disease progression, approximately 10% achieved partial responses, suggesting that optimal therapeutic effect may be observed when the drug is administered earlier in the disease course .
Renal Cell Carcinoma
Sunitinib has been established as a first-line therapy for patients with advanced renal cell carcinoma (RCC) . Its approval for this indication was based on clinical trials demonstrating superior efficacy compared to traditional cytokine-based therapies .
Dosing Strategies and Administration
Approved Dosing Regimens
Sunitinib may be administered using two main dosing approaches:
The intermittent schedule was initially developed at the request of regulatory agencies to allow patients to recover from potential bone marrow and adrenal toxicities observed in preclinical animal models . Clinical experience has subsequently validated both approaches as having manageable safety profiles .
Treatment Duration and Modifications
In clinical trials, patients received varying durations of treatment depending on efficacy and tolerability. The data presented in the table below illustrates treatment exposure across various study phases:
Treatment Parameter | Double-blind Phase Sunitinib (n=228) | Double-blind Phase Placebo (n=114) | Open-label Phase All Patients (n=255) | Combined Phases Sunitinib (n=241) |
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Median cycles started (range) | 2 (1–15) | 1 (1–6) | 6 (1–37) | 6 (1–44) |
Median weeks on treatment (range) | 12 (1–88) | 6 (1–36) | 34 (1–197) | 34 (1–216) |
Median weeks on drug (range) | 8 (0.4–57) | 4 (1–24) | 20 (1–140) | 22 (0.4–170) |
Dosing interruptions, n (%) | 62 (27) | 14 (12) | 118 (46) | 102 (42) |
Dosing interruptions were common, particularly due to adverse events, occurring in 27% of patients during the double-blind phase and 46% during the open-label phase for those receiving sunitinib .
Resistance Mechanisms
Despite the clinical benefit of sunitinib in various cancers, resistance eventually develops in most patients, limiting long-term efficacy . Several mechanisms of resistance have been identified:
Target-Dependent Mechanisms
Similar to resistance patterns observed with other tyrosine kinase inhibitors, mutations in the target receptors can reduce sunitinib's binding affinity and efficacy. This has been particularly documented for KIT mutations in gastrointestinal stromal tumors .
Alternative Pathway Activation
Tumor cells can develop resistance by activating alternative signaling pathways that circumvent the blockade imposed by sunitinib. This includes evasion of VEGF/VEGFR-dependent signaling pathways in both tumor and endothelial cells .
Tumor Microenvironment Adaptations
Changes in the tumor microenvironment, including altered interactions between tumor cells and stromal components, can contribute to resistance by providing alternative growth and survival signals .
Understanding these resistance mechanisms is crucial for developing strategies to extend the clinical benefit of sunitinib, potentially through rational drug combinations or sequential therapy approaches .
Future Directions in Clinical Development
The future development of sunitinib includes several promising avenues that may expand its therapeutic utility:
Combination Strategies
Combining sunitinib with other targeted therapies or conventional chemotherapy represents a rational approach to potentially overcome resistance mechanisms and enhance efficacy . Such combinations may target complementary pathways or different aspects of tumor biology.
Biomarker Development
The identification of predictive biomarkers could enable more personalized approaches to sunitinib therapy, identifying patients most likely to benefit while sparing others from unnecessary toxicity .
Novel Assessment Methods
Beyond traditional RECIST criteria for evaluating tumor response, changes in tumor density may reflect sunitinib's antitumor activity, suggesting the need for additional imaging criteria to fully capture treatment effects .
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